molecular formula C18H18ClN5OS B2444638 2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide CAS No. 893914-03-9

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide

Cat. No. B2444638
CAS RN: 893914-03-9
M. Wt: 387.89
InChI Key: RUFLGEMCPOBWBY-UHFFFAOYSA-N
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Description

The compound “2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide” is a small molecule that features the privileged pyrazolo[3,4-d]pyrimidine scaffold . It is part of a new set of molecules that were designed and synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of these compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involved the use of 2,4-dichlorobenzaldehyde in the presence of acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile .


Molecular Structure Analysis

The molecular structure of these compounds was confirmed through elemental analysis and spectral data IR and NMR . The molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out under both conventional and green conditions . One-pot multicomponent reactions were used, yielding the corresponding (1H-pyrazol-1-yl)-4-(4-chlorophenyl)-7H-pyrazolo .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were analyzed using in silico ADMET studies and drug-likeness studies using a Boiled Egg chart . These studies showed suitable pharmacokinetic properties which helped in structure requirement prediction for the observed antitumor activity .

Scientific Research Applications

Protein Kinase B (PKB) Inhibition

The compound has been found to be a potent inhibitor of Protein Kinase B (PKB), also known as Akt . PKB is an important component of intracellular signaling pathways regulating growth and survival . The compound provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Antitumor Activities

The compound has shown potential in antitumor activities. It has been evaluated against several human cancer cell lines . Although the exact mechanism of action is not mentioned, the compound’s ability to inhibit PKB, a kinase frequently deregulated in cancer, suggests its potential as an antitumor agent .

Antiproliferative Effect

Some related compounds have exhibited antiproliferative effects against various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer . While the exact compound was not tested, the structural similarity suggests potential antiproliferative effects.

Potential Antileishmanial and Antimalarial Agent

While the exact compound has not been tested, related compounds have been evaluated for their antileishmanial and antimalarial activities . Given the structural similarity, it’s possible that the compound could have similar effects.

Molecular Docking Studies

The compound could be used in molecular docking studies to understand its interaction with various proteins and enzymes . This could help in the design of more potent and selective drugs.

Drug Development

Given its potential biological activities, the compound could be used as a starting point for the development of new drugs . Its structure could be modified to improve potency, selectivity, and pharmacokinetic properties.

Future Directions

The future directions for this compound could involve further investigations into its potential as a cancer treatment. Given its potent dual activity against examined cell lines and CDK2 , it could be selected for further investigations. It could also be beneficial to explore its potential in treating other diseases.

properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c19-12-5-7-14(8-6-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-3-1-2-4-13/h5-9,11,13H,1-4,10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFLGEMCPOBWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide

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